N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC16363964
Molecular Formula: C27H31N5O5
Molecular Weight: 505.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H31N5O5 |
|---|---|
| Molecular Weight | 505.6 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C27H31N5O5/c1-17-7-5-12-32-24(17)30-25-20(27(32)34)16-19(23(28)31(25)13-6-14-35-2)26(33)29-11-10-18-8-9-21(36-3)22(15-18)37-4/h5,7-9,12,15-16,28H,6,10-11,13-14H2,1-4H3,(H,29,33) |
| Standard InChI Key | XIDRUSOYYVWGEL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NCCC4=CC(=C(C=C4)OC)OC |
Introduction
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound belonging to the triazatricyclo family. This compound features a unique tricyclic structure with nitrogen atoms and includes functional groups such as carboxamide and imine, which are crucial for its chemical reactivity and potential biological interactions. The presence of methoxy and methoxypropyl groups enhances its lipophilicity, potentially influencing its interactions with biological targets.
Synthesis of the Compound
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multi-step organic reactions. These reactions typically require careful control of conditions to ensure high purity and yield. Starting materials may include derivatives of 3,4-dimethoxyphenyl and methoxypropyl groups. Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the structure and purity of the final product.
Potential Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has potential applications in medicinal chemistry and drug discovery due to its unique structure and functional groups. Its biological activity could be explored in various therapeutic areas, including cancer research and neurological disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume